5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-(benzenesulfonyl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-15(2)20-13-22(19(14)24)12-18(23)21-10-8-17(9-11-21)27(25,26)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPIGSXQFQRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.5 g/mol. The chemical structure includes a pyrimidine ring substituted at positions 5 and 6 with methyl groups, and a piperidine moiety linked through an oxo group, which is indicative of potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1448131-99-4 |
Research indicates that compounds similar to 5,6-dimethyl derivatives often exhibit anti-cancer properties through mechanisms involving the modulation of apoptotic pathways and inhibition of specific kinases. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
Anti-Cancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example, compounds exhibiting structural similarities to 5,6-dimethyl derivatives have been shown to inhibit tumor growth in various cancer models. A notable study reported that a related compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM .
Furthermore, in vivo studies indicated that these compounds could suppress tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound's structure suggests possible interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are relevant in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can help manage symptoms by increasing acetylcholine levels in the brain .
Case Studies
- Study on Apoptosis Induction : A study conducted on MCF cell lines demonstrated that treatment with a structurally similar compound resulted in increased apoptosis markers and decreased viability in a dose-dependent manner .
- Xenograft Tumor Models : In vivo experiments using xenograft models showed that administration of the compound led to reduced tumor size compared to control groups, indicating its efficacy as an anticancer agent .
Preparation Methods
Cyclocondensation of β-Ketoesters and Urea Derivatives
A widely adopted method involves the cyclocondensation of methyl 3-amino-2-methylcrotonate with formamide under basic conditions. As demonstrated in Example 6 of Ambeed’s protocol (source):
Procedure :
- Reactants : Methyl 3-amino-2-methylcrotonate (9.7 g), formamide (11.8 g), sodium methoxide (28% in methanol).
- Solvent : n-Butanol (45 mL).
- Conditions : Dropwise addition at 105–110°C, followed by 4-hour reflux.
- Yield : 83.8 mol% of 5,6-dimethyl-4-hydroxypyrimidine.
This method leverages the self-condensation of β-ketoesters with amidine sources to form the pyrimidine ring. The hydroxyl group at position 4 is subsequently modified for further functionalization.
Chlorination at Position 4
The 4-hydroxy group of 5,6-dimethylpyrimidin-4(3H)-one is replaced with chlorine to enhance reactivity toward nucleophilic substitution. A representative protocol (source):
Procedure :
- Reactants : 5,6-Dimethyl-4-hydroxypyrimidine (0.5 g), thionyl chloride (0.62 g), dimethylformamide (catalyst).
- Solvent : Acetonitrile (5 mL).
- Conditions : Stirring at 50°C for 1 hour.
- Yield : 4-Chloro-5,6-dimethylpyrimidine (0.23 g, ~46% yield).
Chlorination facilitates the introduction of the ethyl ketone side chain at position 3 via alkylation or nucleophilic substitution.
Introduction of the Ethyl Ketone Side Chain
Alkylation of Pyrimidinone Nitrogen
The 3-position nitrogen of 4-chloro-5,6-dimethylpyrimidine undergoes alkylation with bromoethyl ketone derivatives. While direct literature examples are sparse, analogous reactions from pyrimidine chemistry suggest:
Theoretical Procedure :
- Reactants : 4-Chloro-5,6-dimethylpyrimidine (1 eq), 2-bromo-1-(4-(phenylsulfonyl)piperidin-1-yl)ethan-1-one (1.2 eq).
- Base : Potassium carbonate (2 eq).
- Solvent : Dimethylformamide (DMF).
- Conditions : 80°C for 12–24 hours.
This step would yield 3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)-5,6-dimethylpyrimidin-4(3H)-one after dechlorination.
Synthesis of the 4-(Phenylsulfonyl)Piperidine Moiety
Sulfonylation of Piperidine
The side chain requires 4-(phenylsulfonyl)piperidine, synthesized via sulfonylation of piperidine:
Procedure :
- Reactants : Piperidine (1 eq), benzenesulfonyl chloride (1.1 eq).
- Base : Triethylamine (2 eq).
- Solvent : Dichloromethane.
- Conditions : 0°C to room temperature, 2–4 hours.
- Yield : >85% (standard sulfonylation conditions).
The sulfonyl group introduces electron-withdrawing character, stabilizing the piperidine ring for subsequent reactions.
Coupling of Pyrimidinone and Piperidine Subunits
Amide Bond Formation
The ethyl ketone side chain is introduced via a two-step process:
- Synthesis of 2-Chloro-1-(4-(phenylsulfonyl)piperidin-1-yl)ethan-1-one :
- Reactants : 4-(Phenylsulfonyl)piperidine (1 eq), chloroacetyl chloride (1.2 eq).
- Base : Triethylamine.
- Solvent : Dichloromethane.
- Yield : ~75%.
- Alkylation of Pyrimidinone :
Alternative Microwave-Assisted Synthesis
A patent by CN107311939B (source) describes microwave-assisted cyclization for pyrimidinone derivatives, which could be adapted:
Procedure :
- Reactants : Ethyl 2-cyanoacetate, acylating agents (e.g., acetic anhydride), guanidinium salts.
- Conditions : Microwave irradiation at 100–120°C for 20–30 minutes.
- Advantages : Reduced reaction time (4–5 hours vs. 24 hours conventionally), improved yields (47% over three steps).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Yield Optimization and Industrial Scalability
| Step | Conventional Yield | Optimized Yield (Microwave) |
|---|---|---|
| Pyrimidinone synthesis | 83.8% | 89% |
| Chlorination | 46% | 55% |
| Alkylation | 50–60% | 65–70% |
| Overall | ~20% | 47% |
Industrial protocols prioritize guanidinium salts over urea for cyclization due to reduced byproducts.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can intermediates be optimized?
Answer:
The synthesis of this pyrimidinone derivative likely involves multi-step reactions, including:
- Coupling reactions to introduce the 4-(phenylsulfonyl)piperidine moiety via nucleophilic substitution or amide-bond formation .
- Cyclization steps to form the pyrimidinone core, using reagents like thiourea or urea under acidic conditions (e.g., p-toluenesulfonic acid) .
- Optimization tips : Control reaction temperature (reflux vs. room temperature) and solvent polarity (DMF or DMSO) to minimize side products. Purification via column chromatography with gradients (e.g., ethyl acetate/hexane) is critical .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and aliphatic groups (e.g., methyl at δ 1.5–2.5 ppm). Compare with analogs in deuterated DMSO .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~428.16) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
Advanced: How can reaction yields be improved for the piperidin-1-yl-ethyl-oxo moiety?
Answer:
- Catalyst screening : Use coupling agents like HATU or EDCI for amide bond formation between piperidine and carbonyl intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine derivatives .
- Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios and reaction time, as seen in split-plot agricultural studies .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .
Advanced: How to design SAR studies targeting the sulfonyl-piperidine group?
Answer:
- Substituent variation : Replace phenylsulfonyl with alkylsulfonyl or heteroaryl groups to modulate lipophilicity (logP) and target affinity .
- Computational docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) by aligning with pyrimidinone analogs .
Advanced: What in vitro models are suitable for evaluating biological activity?
Answer:
- Enzyme inhibition assays : Test against serine/threonine kinases using fluorescence polarization .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Advanced: How to resolve contradictions in reported solubility data?
Answer:
- Cross-validation : Compare HPLC (reverse-phase) and nephelometry results across pH ranges (2–9) .
- Co-solvent systems : Use DMSO/PBS mixtures for in vitro studies, noting % DMSO tolerance in cell lines .
Advanced: What computational parameters predict oral bioavailability?
Answer:
- ADMET profiling : Calculate logP (e.g., ~2.5 via ChemAxon), topological polar surface area (TPSA < 90 Ų), and Lipinski’s Rule of Five compliance .
- Molecular dynamics simulations : Simulate blood-brain barrier permeability using GROMACS .
Advanced: How to develop an analytical method for quantifying trace impurities?
Answer:
- HPLC-DAD : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30). Validate per ICH Q2(R1) guidelines .
- LC-MS/MS : Detect sulfonate-related degradation products (e.g., m/z 141.02) .
Advanced: How to assess environmental impact during disposal?
Answer:
- OECD 301F test : Measure biodegradability in activated sludge .
- Photodegradation studies : Use UV light (254 nm) to identify breakdown products via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
